molecular formula C7H5FN2O4 B8127057 Methyl 6-Fluoro-5-nitropicolinate

Methyl 6-Fluoro-5-nitropicolinate

Cat. No.: B8127057
M. Wt: 200.12 g/mol
InChI Key: PAZMALGMCIQIID-UHFFFAOYSA-N
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Description

Structural and Functional Significance in Heterocyclic Chemistry

The picolinate core is a well-known heterocyclic structure widely used in medicinal and agrochemical chemistry due to its ability to coordinate metal ions and participate in diverse chemical reactions. The introduction of a fluorine atom at the 6-position enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions. The nitro group at the 5-position is a strong electron-withdrawing group capable of undergoing redox reactions, which can generate reactive intermediates relevant for biological activity.

These structural features make Methyl 6-Fluoro-5-nitropicolinate a valuable scaffold for designing compounds with specific biochemical interactions, such as enzyme inhibition or receptor modulation. The synergy of fluorine and nitro substituents modulates both steric and electronic properties, which can affect solubility, reactivity, and binding affinity in biological systems.

Historical Development of Nitropicolinate Derivatives

Nitropicolinate derivatives have been studied extensively since the mid-20th century, primarily for their roles in coordination chemistry and as intermediates in pharmaceutical synthesis. The development of fluorinated nitropicolinates, including this compound, represents an evolution aimed at enhancing biological activity and chemical stability.

Early research focused on the synthesis of various nitro-substituted picolinates to explore their redox properties and potential as enzyme inhibitors. With advances in synthetic methodologies, selective fluorination at specific positions on the pyridine ring became feasible, allowing fine-tuning of electronic effects and biological profiles. This has led to the exploration of these compounds in medicinal chemistry, including their potential as antitumor agents and enzyme modulators.

Chemical and Physical Properties

Property Description
IUPAC Name Methyl 6-fluoro-5-nitropyridine-2-carboxylate
Molecular Formula C7H5FN2O4
Molecular Weight 200.12 g/mol
Canonical SMILES COC(=O)C1=NC(=C(C=C1)N+[O-])F
InChI InChI=1S/C7H5FN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3
InChI Key PAZMALGMCIQIID-UHFFFAOYSA-N

These data, computed and deposited in PubChem, provide a standardized chemical identity for the compound, enabling reproducibility and further research.

Mechanism of Action and Biological Activity

This compound's biological activity is primarily linked to its redox-active nitro group and the electronic influence of the fluorine atom. The nitro group can undergo reduction, forming reactive intermediates capable of interacting with cellular biomolecules. The fluorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions that may disrupt biochemical pathways.

Key Biological Activities:

  • Antitumor Potential : Preliminary in vitro studies have shown that this compound exhibits inhibitory effects against various cancer cell lines, suggesting potential as an antitumor agent. Its mechanism may involve interference with histone deacetylases (HDACs), enzymes implicated in cancer progression and neurodegenerative diseases.

  • Enzyme Interaction : The compound's structure allows it to bind and modulate enzyme activity through redox and electrophilic interactions, making it a candidate for further pharmacological exploration.

Comparative Analysis with Related Compounds

This compound has been compared with structurally similar nitropicolinate derivatives to assess its chemical and biological properties.

Feature This compound Methyl 3-methyl-6-nitropicolinate Other Nitropicolinates
Fluorine Substitution Position 6-position 6-position Variable
Nitro Group Position 5-position 6-position Variable
Molecular Weight (g/mol) 200.12 Slightly higher due to methyl group Variable
Reactivity Enhanced electrophilicity due to fluorine Steric hindrance due to methyl group Variable
Solubility Moderate, influenced by methyl ester Improved in non-polar solvents Variable
Biological Activity Potential antitumor, HDAC inhibition Variable Variable

This comparison highlights the influence of substituents on reactivity and biological activity, with this compound showing promising properties for medicinal chemistry applications.

Research Findings and Applications

Recent studies emphasize the potential of fluorinated nitropicolinate derivatives in herbicidal and pharmacological contexts, although direct studies on this compound remain limited.

  • Herbicidal Activity : Analogous fluorinated picolinate compounds have demonstrated significant inhibitory effects on plant root growth, suggesting potential applications in agrochemicals.

  • Medicinal Chemistry : The compound’s ability to inhibit HDACs and interfere with redox-sensitive pathways positions it as a candidate for anticancer drug development. Its unique electronic properties may allow selective targeting of pathological enzymes.

  • Synthetic Utility : Its electrophilic nature facilitates nucleophilic substitutions, enabling the synthesis of diverse derivatives for further biological screening.

Visual Representation

Chemical Structure of this compound

       O2N
        |
   F - C6---C5 - NO2
    \   |   /
     N--C2--COOCH3

Note: The fluorine atom is at position 6, nitro group at position 5, and the methyl ester at position 2 of the pyridine ring.

Properties

IUPAC Name

methyl 6-fluoro-5-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZMALGMCIQIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A common approach involves substituting a chlorine atom in methyl 6-chloro-5-nitropicolinate with fluorine. The nitro group at position 5 activates the ring for nucleophilic substitution at position 6.

Procedure :

  • Starting Material : Methyl 6-chloro-5-nitropicolinate (prepared via chlorination of 6-hydroxy-5-nitropicolinic acid using SOCl₂).

  • Fluorination : React with potassium fluoride (KF) or cesium fluoride (CsF) in dimethylformamide (DMF) at 120–150°C for 12–24 hours.

  • Workup : Purify via silica gel chromatography (petroleum ether/ethyl acetate).

Key Data :

ParameterValueSource
Yield60–75%
Reaction Time12–24 hours
Temperature120–150°C

Challenges :

  • Competing side reactions (e.g., hydrolysis of the nitro group).

  • Requires anhydrous conditions to prevent decomposition.

Direct Nitration of Fluorinated Picolinates

Regioselective Nitration

Nitration of methyl 6-fluoropicolinate introduces the nitro group at position 5, guided by the electron-withdrawing carboxylic ester and fluorine substituents.

Procedure :

  • Nitrating Agent : Fuming HNO₃ in concentrated H₂SO₄ at 0–5°C.

  • Conditions : Slow addition to prevent over-nitration; reaction monitored via TLC.

  • Esterification : Pre- or post-nitration esterification using methanol/H₂SO₄ under reflux.

Key Data :

ParameterValueSource
Yield65–80%
Nitration Time2–4 hours
Temperature0–5°C (nitration step)

Optimization :

  • Microwave-assisted nitration reduces reaction time to 15–30 minutes with comparable yields.

  • Use of mixed acid (HNO₃/H₂SO₄) ensures regioselectivity.

Oxidative Hydrolysis and Esterification

Boronic Ester Intermediate Route

Adapted from benzene-ring methodologies, this route employs a boronic ester intermediate for hydroxyl group introduction, followed by fluorination and esterification.

Procedure :

  • Coupling : React 3-bromo-4-fluoronitrobenzene with pinacol boronate under Pd catalysis.

  • Oxidative Hydrolysis : Treat with NaIO₄ to yield 2-fluoro-5-nitrobenzoic acid.

  • Esterification : Use methanol and H₂SO₄ under microwave irradiation (130°C, 15 minutes).

Key Data :

ParameterValueSource
Total Yield70–85%
Purity>90% (HPLC)

Limitations :

  • Requires multi-step synthesis.

  • Pd catalysts increase cost.

Comparative Analysis of Methods

MethodYield (%)CostScalabilitySafety Risks
Halogen Exchange60–75LowHighModerate (high temp)
Direct Nitration65–80MediumMediumHigh (exothermic)
Boronic Ester Route70–85HighLowLow

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Fluoro-5-nitropicolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.

Major Products Formed

    Reduction: Methyl 6-Fluoro-5-aminopicolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the picolinate core.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-Fluoro-5-nitropicolinate is primarily researched for its potential as a pharmaceutical agent. Its structural features make it a candidate for developing new drugs with specific therapeutic effects.

GLP-1 Receptor Agonists

One of the significant applications of this compound is in the development of GLP-1 (glucagon-like peptide-1) receptor agonists, which are crucial in treating type 2 diabetes and obesity. Research indicates that derivatives of this compound can enhance insulin secretion and improve glycemic control. For instance, studies have demonstrated that modifications to the nitropicolinate structure can lead to compounds with increased potency and selectivity for GLP-1 receptors .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In vitro studies show that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The presence of the nitro group is believed to play a critical role in its mechanism of action against microbial pathogens .

Agrochemical Applications

In addition to medicinal uses, this compound holds promise in agrochemistry, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has indicated that compounds similar to this compound can act as herbicides, effectively controlling weed growth while being less harmful to crops. The fluorine substitution enhances the compound's lipophilicity, improving its absorption and efficacy in plant systems .

Case Study: Development of GLP-1 Agonists

A notable study involved synthesizing several analogs of this compound to evaluate their efficacy as GLP-1 receptor agonists. The results showed that specific modifications significantly enhanced receptor binding affinity and biological activity, leading to improved glucose tolerance in diabetic models .

Case Study: Antimicrobial Evaluation

In another study, this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against resistant strains, highlighting its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of Methyl 6-Fluoro-5-nitropicolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound of interest for further study.

Comparison with Similar Compounds

Key Observations :

  • This could accelerate nucleophilic substitution reactions .
  • Steric and Electronic Modulation: The methyl group in Methyl 3-methyl-6-nitropicolinate introduces steric hindrance, which may reduce reactivity at the 3-position but improve solubility in non-polar solvents .

Biological Activity

Methyl 6-Fluoro-5-nitropicolinate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group attached to a picolinate structure. The molecular formula is C7H6N2O4FC_7H_6N_2O_4F, with a molecular weight of approximately 194.13 g/mol. The unique combination of the electron-withdrawing nitro group and the electronegative fluorine atom contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Redox Reactions : The nitro group can undergo reduction, potentially forming reactive intermediates that may interact with cellular targets.
  • Electrophilic Properties : The fluorine atom enhances the electrophilic nature of the compound, allowing it to participate in nucleophilic substitutions which could affect various biochemical pathways .

Biological Activity

Research has indicated several potential biological activities for this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. For instance, it has been evaluated against several cancer cell lines, showing varying degrees of inhibitory activity.
  • HDAC Inhibition : this compound has been explored for its role as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .

Case Studies and Research Findings

  • Antitumor Evaluation : A study assessed the IC50 values of various compounds, including derivatives of methyl nitropicolinates. This compound showed promising results with IC50 values indicating moderate inhibitory effects against specific cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .
    CompoundIC50 (µM) A549IC50 (µM) HeLa
    This compound32.94 ± 2.3340.68 ± 1.09
    Control (e.g., Golvatinib)8.14 ± 0.4515.17 ± 0.17
  • Mechanistic Studies : Research indicates that the compound's mechanism may involve dual action—targeting both tumor cells directly and modulating host immune responses .
  • Comparative Analysis : Compared to similar compounds like Methyl 5-Nitropicolinate and Methyl 6-Chloro-5-nitropicolinate, this compound demonstrated superior reactivity due to its unique structural features, enhancing its potential as a therapeutic agent .

Q & A

Q. Q1. What are the established synthetic routes for Methyl 6-Fluoro-5-nitropicolinate, and how can reaction parameters (e.g., solvent, temperature) be optimized?

Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or esterification of precursor nitro-fluoropyridine derivatives. For example, a reflux in chlorobenzene (5 v/w) with stoichiometric excess of intermediates (e.g., 2-fluoro-4-nitrophenol) for ~30 hours is effective . Key parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while chlorobenzene minimizes side reactions.
  • Temperature : Reflux conditions (~130°C for chlorobenzene) balance reaction rate and decomposition risks.
  • Workup : Post-reaction cooling, filtration, and recrystallization (e.g., ethanol) improve purity .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data (e.g., NMR shifts) be addressed?

Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions. For example, fluorine’s deshielding effect alters aromatic proton shifts. Use deuterated DMSO or CDCl₃ for solubility .
  • MS : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and nitro/fragmentation patterns.
  • IR : Nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches validate functional groups.
    Conflict resolution : Cross-reference with computational predictions (e.g., DFT for NMR shifts) and replicate under standardized conditions (e.g., solvent, concentration) .

Q. Q3. What safety protocols are essential for handling this compound in labs?

Methodological Answer :

  • Storage : Tightly sealed containers in dry, ventilated areas; avoid incompatibles (e.g., strong oxidizers) .
  • PPE : Impervious gloves, safety goggles, and lab coats. Use SCBA during spills .
  • Spill management : Isolate area, absorb with inert material (e.g., sand), and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How do electronic effects of the nitro and fluorine groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer :

  • Nitro group : Acts as a strong electron-withdrawing group, meta-directing and activating the pyridine ring for nucleophilic attack.
  • Fluorine : Enhanges ring electron deficiency, stabilizing intermediates but may slow transmetallation in cross-coupling.
    Experimental design : Compare reactivity with non-fluorinated analogs via kinetic studies. Use Pd catalysts (e.g., Pd(PPh₃)₄) and monitor by TLC/GC-MS .

Q. Q5. How can divergent solubility profiles of this compound complicate purification, and what strategies resolve this?

Methodological Answer :

  • Challenge : Low solubility in aqueous/organic biphasic systems leads to emulsification.
  • Solutions :
    • Recrystallization : Use ethanol-water gradients for gradual crystallization.
    • Column chromatography : Optimize eluent polarity (e.g., hexane:EtOAc 3:1 to 1:1) with silica gel.
    • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Q. Q6. What contradictions exist in reported catalytic efficiencies for this compound as a synthetic intermediate, and how can reproducibility be improved?

Methodological Answer :

  • Contradictions : Disparate yields (40–85%) due to trace moisture (hydrolyzes ester) or variable catalyst loading.
  • Reproducibility framework :
    • Standardize conditions : Anhydrous solvents, controlled atmosphere (N₂/Ar).
    • Catalyst screening : Test Pd, Cu, and Ni complexes under identical conditions.
    • Data reporting : Include detailed parameters (e.g., stirring rate, reagent purity) in publications .

Q. Q7. How can computational modeling (e.g., DFT, MD) predict regioselectivity in derivatization reactions of this compound?

Methodological Answer :

  • DFT applications : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-4 position may show higher reactivity due to nitro/fluorine adjacency.
  • MD simulations : Model solvent interactions to predict solubility/aggregation.
  • Validation : Correlate computational results with experimental LC-MS/MS fragmentation patterns .

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